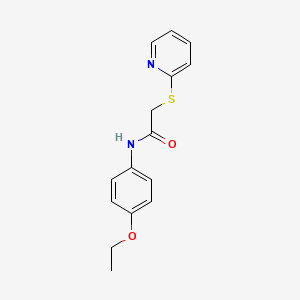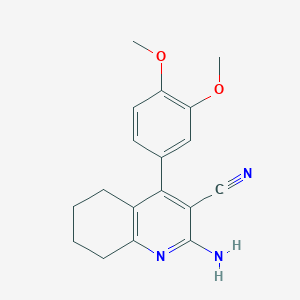![molecular formula C19H23N9 B5630913 4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5630913.png)
4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a broader class of molecules that have attracted interest due to their potential biological activities, particularly as adenosine receptor antagonists. Its structure features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus, which is known for its relevance in medicinal chemistry, especially in the context of targeting adenosine receptors (Baraldi et al., 2012).
Synthesis Analysis
The synthesis of this compound and its derivatives typically involves the reaction of sodium salts of certain hydroxy-propenones with different heterocyclic amines. This process is crucial for introducing the pyrazolylmethyl and triazolyl segments into the structure, leading to the formation of pyrazolo[1,5-a]pyrimidine and related derivatives (Mohamed et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray diffraction. These studies reveal the presence of non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl), which play a significant role in the stabilization of the crystal structure and potentially influence the compound's biological activity (Bushuev et al., 2010).
Chemical Reactions and Properties
This compound's reactivity and chemical properties are influenced by its heterocyclic framework, which allows for various chemical transformations. For example, modifications at the C(5) position of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus can significantly affect its water solubility and pharmacokinetic properties, as well as its interaction with biological targets (Baraldi et al., 2012).
Physical Properties Analysis
The physical properties, including solubility, are critical for the compound's application in medicinal chemistry. The introduction of a piperidinyl ring, for example, has been shown to improve the water solubility at physiological pH, making the compound more suitable for intravenous infusion and potentially enhancing its bioavailability (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles and electrophiles, are determined by the compound's heterocyclic structure. These properties are essential for further chemical modifications and the development of derivatives with improved biological activity. The presence of multiple nitrogen atoms in the compound's structure offers various sites for chemical modification, potentially leading to a wide range of biological activities (Mohamed et al., 2011).
properties
IUPAC Name |
4-[4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N9/c1-2-28-16(12-27-9-3-7-23-27)24-25-18(28)14-5-10-26(11-6-14)19-15-4-8-20-17(15)21-13-22-19/h3-4,7-9,13-14H,2,5-6,10-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVOESWXDHBHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C3=NC=NC4=C3C=CN4)CN5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-biphenylylmethyl)-1-piperazinyl]ethanol](/img/structure/B5630833.png)
![methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5630834.png)

![N-[(5-{[2-(ethylamino)pyrimidin-5-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B5630852.png)
![2-(ethylamino)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5630856.png)

![(1S*,5R*)-6-benzyl-3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5630867.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide dihydrochloride](/img/structure/B5630877.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5630879.png)
![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5630884.png)



![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5630931.png)